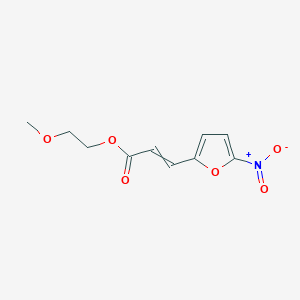
2-Methoxyethyl 3-(5-nitrofuran-2-YL)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad-spectrum antibacterial and antifungal properties. The presence of the nitrofuran moiety in the structure imparts significant biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the esterification of 3-(5-nitrofuran-2-yl)prop-2-enoic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethyl 3-(5-nitrofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 3-(5-nitrofuran-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antibacterial and antifungal properties, particularly against resistant strains of bacteria.
Medicine: Investigated for potential use in the treatment of bacterial infections and as an antifungal agent.
Industry: Utilized in the development of new antimicrobial coatings and materials.
Wirkmechanismus
The biological activity of 2-Methoxyethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is primarily due to the presence of the nitrofuran moiety. The compound exerts its effects by interfering with bacterial enzyme systems, particularly those involved in the aerobic and anaerobic degradation of glucose and pyruvate. This inhibition disrupts essential metabolic pathways, leading to bacterial cell death. The compound targets enzymes such as pyruvate dehydrogenase, citrate synthetase, and malate dehydrogenase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurazone: A topical antibacterial agent used for skin infections.
Nitrofurantoin: Used for the treatment of urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2-Methoxyethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its specific ester linkage, which may impart different pharmacokinetic properties compared to other nitrofuran derivatives. Its structure allows for potential modifications to enhance its biological activity and reduce toxicity.
Eigenschaften
CAS-Nummer |
90147-20-9 |
|---|---|
Molekularformel |
C10H11NO6 |
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
2-methoxyethyl 3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11NO6/c1-15-6-7-16-10(12)5-3-8-2-4-9(17-8)11(13)14/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
OIULRUOCYNFOCA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


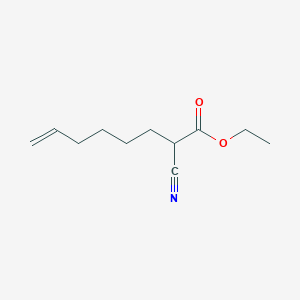
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
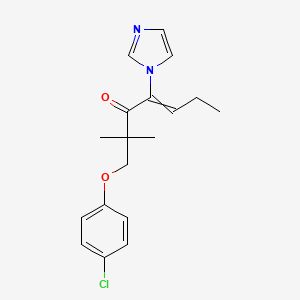
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
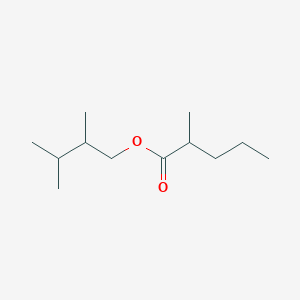
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
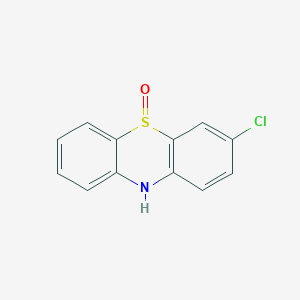
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
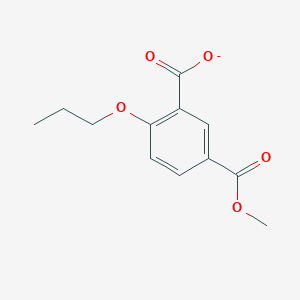
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
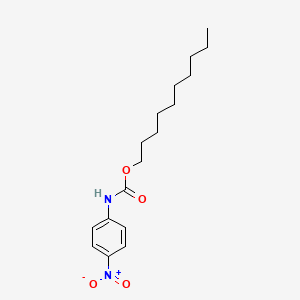

![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

